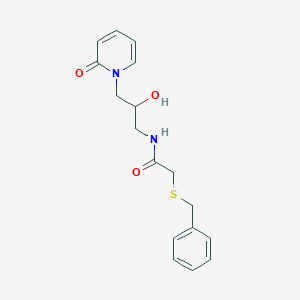

2-(benzylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-15(11-19-9-5-4-8-17(19)22)10-18-16(21)13-23-12-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSFIJRFRLUFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC(CN2C=CC=CC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the intermediate compounds through a series of reactions such as alkylation, acylation, and thiolation. The final step often involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Medicine: Its unique structure allows it to interact with biological targets, potentially leading to therapeutic applications.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylthio group and pyridinone moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with 2-Oxopyridin-1(2H)-yl Moieties

Compounds containing the 2-oxopyridin-1(2H)-yl group are notable for their roles in enzyme inhibition. Key examples include:

Key Observations :

- The chain length (acetamide vs. propanamide) significantly impacts potency. The propanamide derivative (Ki = 0.12 µM) is ~12-fold more potent than its acetamide analog (Ki = 1.5 µM) against β1i .

- The benzylthio group in the target compound may enhance sulfur-mediated interactions (e.g., covalent binding or hydrophobic packing) compared to benzyl or alkyl substituents in other analogs.

Acetamide Derivatives with Heterocyclic Components

Compounds with acetamide backbones and heterocyclic appendages exhibit diverse bioactivities:

Key Observations :

- The heterocycle type dictates target specificity. Benzoisothiazolone derivatives inhibit HCV helicase , while quinazolinones show anticonvulsant effects . The target’s 2-oxopyridinyl group may favor kinase or immunoproteasome binding .

- Substituent positioning : The benzylthio group in the target compound could confer unique steric or electronic effects compared to bromophenyl or dichlorophenyl groups in other acetamides.

Hydroxypropylamino-Linked Compounds

Hydroxypropylamino chains are common in GPCR-targeting agents:

Key Observations :

- The hydroxy group in both compounds may facilitate hydrogen bonding with polar residues in binding sites.

Research Findings and Mechanistic Insights

- Immunoproteasome Inhibition: Analogs with 2-oxopyridin-1(2H)-yl groups (e.g., compound 1 in ) achieve submicromolar Ki values via non-covalent interactions with β1i’s Phe31 and Lys33 residues. Molecular dynamics (MD) simulations suggest that the hydroxypropyl linker in the target compound could stabilize similar interactions .

- Kinase Inhibition : The patent compound in (tert-butyl ester with 2-oxopyridinyl) inhibits p38 MAP kinase, indicating that structural variations (e.g., benzylthio vs. difluorobenzoyl groups) can redirect activity toward different enzyme classes .

- Synthetic Feasibility : High-purity analogs (e.g., 100% purity in ’s compounds) highlight the importance of optimized reaction conditions for acetamide derivatives, though the target compound’s benzylthio group may require specialized coupling strategies .

Biological Activity

2-(Benzylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide, with the CAS number 1797160-50-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its effects on pancreatic β-cells, potential therapeutic applications, and structure-activity relationship (SAR) studies.

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 332.4 g/mol

1. Pancreatic β-cell Protection

Recent studies have highlighted the protective effects of compounds similar to this compound against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction. For instance, a related compound demonstrated significant β-cell protective activity with an EC50 value of 0.1 ± 0.01 μM, indicating high potency in safeguarding these cells from apoptosis during stress conditions .

2. Structure-Activity Relationship (SAR)

The SAR studies conducted on benzamide derivatives have shown that modifications to the core structure can significantly influence biological activity. For example:

- Substituting the triazole group with a glycine-like amino acid while retaining other moieties resulted in moderate activity (maximal activity = 45%, EC50 = 18.6 ± 4 μM) .

- Further modifications led to derivatives with enhanced activity, such as those with a 4-CF3 substitution showing maximal activity at 88% and an EC50 of 13 ± 1 μM .

Case Study 1: ER Stress and β-cell Viability

A study focused on the viability of INS-1 cells co-treated with various compounds in the presence of tunicamycin (Tm), which induces ER stress. The results indicated that compounds structurally related to our target exhibited varying degrees of protection, with certain derivatives achieving over 97% cell viability compared to controls .

Case Study 2: Antioxidant Properties

In addition to β-cell protection, some derivatives showed antioxidant properties that could mitigate oxidative stress within cells. This suggests a dual mechanism of action where these compounds not only protect against ER stress but also enhance cellular resilience against oxidative damage.

Comparative Analysis of Related Compounds

| Compound Name | Maximal Activity (%) | EC50 (μM) | Notes |

|---|---|---|---|

| Compound A | 100 | 0.1 ± 0.01 | Potent β-cell protective activity |

| Compound B | 45 | 18.6 ± 4 | Moderate activity; glycine substitution |

| Compound C | 88 | 13 ± 1 | High activity; CF3 substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.